molecular formula C10H12N2O3 B15172772 (2r)-2-(4-Nitrophenyl)morpholine CAS No. 920802-60-4

(2r)-2-(4-Nitrophenyl)morpholine

Cat. No.: B15172772
CAS No.: 920802-60-4
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-JTQLQIEISA-N
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Description

(2r)-2-(4-Nitrophenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-(4-Nitrophenyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. One common method includes the use of sodium chlorite as the oxidant in an acid-catalyzed selective oxidation process . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products

    Reduction: 2-(4-Aminophenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2r)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific (2r) configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and chemical properties compared to its isomers and derivatives .

Properties

CAS No.

920802-60-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1

InChI Key

SGUCKOYGKLBSOC-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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